2-Chloro-3-methylpentan-1-ol

physicochemical profiling lipid solubility logP prediction

2-Chloro-3-methylpentan-1-ol (CAS 1378687-06-9, MFCD20637414) is a C6 primary chlorohydrin (halohydrin) with a methyl substituent at the 3-position, making it a versatile small-molecule scaffold. Its molecular formula is C6H13ClO, with a molecular weight of approximately 136.62 Da.

Molecular Formula C6H13ClO
Molecular Weight 136.62
CAS No. 1378687-06-9
Cat. No. B2704320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methylpentan-1-ol
CAS1378687-06-9
Molecular FormulaC6H13ClO
Molecular Weight136.62
Structural Identifiers
SMILESCCC(C)C(CO)Cl
InChIInChI=1S/C6H13ClO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4H2,1-2H3
InChIKeyLAEZQMVVQHICOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-methylpentan-1-ol (CAS 1378687-06-9) Procurement Research Sourcing Guide


2-Chloro-3-methylpentan-1-ol (CAS 1378687-06-9, MFCD20637414) is a C6 primary chlorohydrin (halohydrin) with a methyl substituent at the 3-position, making it a versatile small-molecule scaffold [1]. Its molecular formula is C6H13ClO, with a molecular weight of approximately 136.62 Da [1]. The compound is offered at a standard purity of 95%+ from multiple building-block suppliers . As a chiral halohydrin bearing both a hydroxyl and a chlorine on adjacent carbons, it serves as an intermediate in organic synthesis, with predicted physicochemical properties (e.g., ACD/LogP ~1.68, boiling point ~177.1 °C) that define its handling and reactivity profile .

Why 2-Chloro-3-methylpentan-1-ol Cannot Be Simply Replaced by Other C6H13ClO Isomers


Although many C6H13ClO isomers share the same molecular weight and gross formula, their physicochemical and reactivity profiles diverge substantively. For example, the unbranched isomer 1-chloro-6-hexanol has a reported experimental density of 1.03 g/mL, while the predicted density for 2-chloro-3-methylpentan-1-ol is approximately 1.0 g/mL, reflecting the impact of methyl branching on packing and transport properties [1]. More critically, the number and position of rotatable bonds affect solubility and bioavailability. 2-Chloro-3-methylpentan-1-ol has 3 rotatable bonds [2], whereas a close backbone-elongated analog such as 2-(chloromethyl)-2-methylpentan-1-ol possesses 4 rotatable bonds and a larger heavy-atom count, leading to a higher calculated logP (~2.2) and molecular weight (150.6 Da) that alter its ADME profile and synthetic utility [3]. Therefore, simple substitution based solely on the molecular formula C6H13ClO can result in significantly different reaction outcomes, physical properties, or biological performance.

Quantitative Differentiation Evidence for 2-Chloro-3-methylpentan-1-ol vs. Closest Analogs


Predicted ACD/LogP Hydrophobicity Comparison Against 2-Chloro-4-methyl-1-pentanol

Using the same ACD/Labs Percepta prediction platform (version 14.00), 2-chloro-3-methylpentan-1-ol and its positional isomer 2-chloro-4-methyl-1-pentanol exhibit identical predicted ACD/LogP values of 1.68 . This equivalence in hydrophobicity, combined with identical boiling points (177.1±13.0 °C) and vapor pressures (0.3±0.7 mmHg), indicates that selection between these two isomers cannot rely on gross lipophilicity; instead, the user must rely on the differential reactivity imparted by the methyl group’s position (C3 vs. C4) on reaction kinetics or regioselectivity.

physicochemical profiling lipid solubility logP prediction

Boiling Point and Vapor Pressure Equivalence with Positional Isomer 2-Chloro-4-methyl-1-pentanol

Predicted boiling points for both 2-chloro-3-methylpentan-1-ol and 2-chloro-4-methyl-1-pentanol are identical at 177.1±13.0 °C at 760 mmHg, with vapor pressures of 0.3±0.7 mmHg at 25 °C . This lack of volatility contrast underscores that traditional distillation-based purification alone cannot differentiate these isomers; analytical or preparative chromatography remains the necessary separation tool, justifying the procurement of high-purity authenticated reference standards.

separation science distillation vapor pressure process safety

Rotatable Bond Count and Structural Flexibility Compared to Unbranched 1-Chloro-6-hexanol

2-Chloro-3-methylpentan-1-ol possesses 3 rotatable bonds [1], whereas the fully linear analog 1-chloro-6-hexanol has 5 rotatable bonds (6-carbon chain) [2]. The reduced degree of conformational freedom resulting from the internal methyl branch can influence crystallization propensity and molecular packing, a factor that can be critical for X-ray crystallography or engineering of solid-state properties.

molecular flexibility crystallization conformational analysis

Unique Stereochemical Identity vs. 3-Chloro-3-methylpentan-1-ol (Tertiary Alcohol Isomer)

2-Chloro-3-methylpentan-1-ol contains two chiral centers (C2 and C3), yielding four possible stereoisomers. The specific (2R,3S) stereoisomer has been explicitly indexed in authoritative databases (ChemSpider CSID:556375) . By contrast, the tertiary alcohol isomer 3-chloro-3-methylpentan-1-ol (CAS 1220637-25-1) has no chiral center at the carbon bearing chlorine and thus cannot participate in enantioselective synthetic sequences that rely on chirality transfer from the halohydrin backbone [1].

stereochemistry chiral synthesis catalyst screening

Optimal Procurement-Driven Application Scenarios for 2-Chloro-3-methylpentan-1-ol


Chiral Synthon for Asymmetric Epoxide Formation and Ring-Opening Studies

Given its two chiral centers and primary hydroxyl group, 2-chloro-3-methylpentan-1-ol is ideally suited as a chiral halohydrin starting material for stereospecific epoxide formation under basic conditions . Procurement of a defined stereoisomer is essential, as the resulting epoxide’s absolute configuration directly depends on the starting halohydrin’s stereochemistry; using the tertiary alcohol isomer 3-chloro-3-methylpentan-1-ol would produce an epoxide with no stereochemical information [1].

Building Block for Fragment-Based Drug Design (FBDD) Requiring Balanced LogP and Rigid Scaffolds

With a predicted ACD/LogP of 1.68 and only 3 rotatable bonds, 2-chloro-3-methylpentan-1-ol operates in the favorable logP range for fragment-based lead discovery while offering lower flexibility than linear C6 chlorohydrins like 6-chloro-1-hexanol [1]. This balance of rigidity and moderate lipophilicity makes it a rational selection for fragment libraries where conformational constraint is desired.

Reference Standard for Isomer-Specific Chromatography and Spectroscopic Differentiation

Since positional isomers 2-chloro-3-methylpentan-1-ol and 2-chloro-4-methyl-1-pentanol exhibit identical predicted boiling points (177.1 °C) and logP (1.68) [1], they cannot be distinguished by distillation or simple extraction. A high-purity authenticated sample of 2-chloro-3-methylpentan-1-ol is therefore required as a reference standard for developing GC-MS, LC-MS, or NMR methods capable of unequivocal isomer identification.

Precursor for α-Substituted Alcohols and Azides via Nucleophilic Halogen Displacement

As a primary alkyl chloride with adjacent hydroxyl functionality, 2-chloro-3-methylpentan-1-ol can undergo nucleophilic substitution to install nitrogen, sulfur, or carbon nucleophiles while retaining the alcohol for further manipulation . The internal methyl branch provides steric differentiation compared to the unbranched 1-chloro-6-hexanol, potentially influencing substitution kinetics and regioselectivity.

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